molecular formula C11H9BrO B8753158 8-Bromo-2-hydroxymethylnaphthalene

8-Bromo-2-hydroxymethylnaphthalene

Cat. No. B8753158
M. Wt: 237.09 g/mol
InChI Key: WUSYDRAWBSPYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-hydroxymethylnaphthalene is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-hydroxymethylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-hydroxymethylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Bromo-2-hydroxymethylnaphthalene

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(8-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7H2

InChI Key

WUSYDRAWBSPYCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.), stirred suspension of 8-bromo-2-naphthoic acid (2.25 g, 8.96 mmol) in THF (12 mL) was added BH3.THF (1M in THF, 12.5 mL, 12.50 mmol) over 20 minutes. The cooling bath was removed and stirring was continued at room temperature overnight. The mixture was recooled to 0° C. and saturated aqueous K2CO3 (8 mL) was added. H2O (10 mL) was added and the mixture was extracted with ether. The combined extracts were washed with saturated aqueous NaCl, dried (MgSO4) and concentrated. The crude product was recrystallized from ether/hexane to give an off-white solid (1.70 g, 80%), m.p. 110°-111° C.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

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